4-Mercaptobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Mercaptobenzoic acid and related compounds involves various strategies, focusing on efficient methods and the broad substrate scope. A comprehensive review by Vessally et al. (2018) discusses the S-arylation of 2-mercaptobenzazoles, highlighting the C–S cross-coupling methods as general and applicable strategies for synthesizing these compounds. This method is noted for its easily accessible starting materials, satisfactory product yields, and high generality, making it an attractive approach for constructing a wide range of 2-arylthio-benzazoles (Vessally et al., 2018).
Scientific Research Applications
Coordination Chemistry and Nanoparticle Protection : 4-MBA demonstrates diverse coordination modes, particularly in the construction of early-late heterobimetallic complexes. It is also used in protecting metallic gold and silver nanoparticles (Tiekink & Henderson, 2017).
Sensitive MALDI Matrix for Metal Analysis : As a highly sensitive matrix for matrix-assisted laser desorption/ionization (MALDI), 4-MBA enables rapid screening and sensitive determination of ultratrace metals in fine particulate matter (Sun et al., 2021).
Pharmaceutical Applications : Chitosan-4-mercaptobenzoic acid, due to its high mucoadhesive properties, biodegradability, and non-toxicity, is a promising excipient for oral formulations and in situ gelling formulations (Millotti et al., 2010).
Adsorption Studies on Nanoparticles : The adsorption behaviors of 4-MBA on silver and gold films have been studied, with Raman frequencies calculated in good agreement with experimental values. This indicates its potential in material science and surface chemistry applications (Ma et al., 2010).
Infrared Spectroscopy in Monolayers : Self-assembled monolayers of 4-MBA on gold exhibit unique infrared spectral features, useful in understanding conformational rigidity and preventing intermolecular hydrogen bonding/dimerization in aliphatic monolayers (Creager & Steiger, 1995).
Vibrational Spectroscopy and Density Functional Theory Studies : The hydrogen bond donors and acceptors of 4-MBA have been studied, with experimental and theoretical vibrational frequencies showing good agreement. This research is valuable in understanding the molecular properties of 4-MBA (Li et al., 2015).
Surface-Enhanced Raman Scattering (SERS) Studies : 4-MBA shows multilayer adsorption behavior on silver colloids, with SERS spectroscopy revealing bonding through S atoms and COO groups under various pH conditions. This is significant in the field of spectroscopy and surface chemistry (Ho & Lee, 2015).
properties
IUPAC Name |
4-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXSOYPAOSIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148036 | |
Record name | 4-Mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzoic acid | |
CAS RN |
1074-36-8 | |
Record name | 4-Mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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